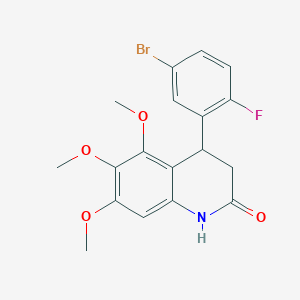
LDN-76070
Descripción general
Descripción
4-(5-Bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is an organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a quinolinone core structure, which is known for its diverse biological activities
Métodos De Preparación
The synthesis of LDN-76070 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 5-bromo-2-fluoroaniline with 3,4,5-trimethoxybenzaldehyde under acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinolinone core.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Análisis De Reacciones Químicas
4-(5-Bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield quinoline derivatives.
Methylation: The methoxy groups can be introduced or modified through methylation reactions using methyl iodide and a base.
Major products formed from these reactions include substituted quinolinones, quinoline derivatives, and various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
4-(5-Bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its quinolinone core is known for anti-inflammatory, antiviral, and anticancer activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of LDN-76070 involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies using techniques like molecular docking and enzyme assays help elucidate these interactions.
Comparación Con Compuestos Similares
Similar compounds to LDN-76070 include:
4-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: This compound shares the bromine and fluorine substituents but has a pyrazinylmethanone core instead of a quinolinone core.
2-Bromo-4-fluorophenol: This simpler compound contains bromine and fluorine on a phenol ring and is used in various organic synthesis applications.
The uniqueness of this compound lies in its quinolinone core, which imparts distinct biological and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
838842-80-1 |
|---|---|
Fórmula molecular |
C18H17BrFNO4 |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
4-(5-bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17BrFNO4/c1-23-14-8-13-16(18(25-3)17(14)24-2)11(7-15(22)21-13)10-6-9(19)4-5-12(10)20/h4-6,8,11H,7H2,1-3H3,(H,21,22) |
Clave InChI |
PWBKGPVHXOKOOE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC |
SMILES canónico |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LDN-76070; LDN 76070; LDN76070 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















